molecular formula C23H17N3O3 B2602403 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide CAS No. 921873-49-6

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide

Cat. No. B2602403
CAS RN: 921873-49-6
M. Wt: 383.407
InChI Key: YOCCHCOVCODENM-UHFFFAOYSA-N
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Description

“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide” is a compound that has been studied for its unique properties related to elastase inhibition, free radical scavenging activity, and its DNA binding ability . It is based upon a benzimidazole thiourea moiety .


Synthesis Analysis

The compound was synthesized by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) along with the subsequent addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine via a one-pot three-step procedure .


Molecular Structure Analysis

The structure of the resulting benzimidazole-based thiourea was confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction .


Chemical Reactions Analysis

The compound was synthesized by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) along with the subsequent addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine via a one-pot three-step procedure .


Physical And Chemical Properties Analysis

The compound was characterized using various spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction .

Scientific Research Applications

Antihypertensive Activity

Research on N-(biphenylylmethyl)imidazoles, a structurally related group, has highlighted their potential as nonpeptide angiotensin II receptor antagonists. These compounds have shown potent antihypertensive effects upon oral administration, with the tetrazole derivative DuP 753 being developed for hypertension treatment. This suggests that compounds with similar structural motifs may also have applications in cardiovascular diseases (Carini et al., 1991).

Catalytic Applications in Organic Synthesis

The synthesis and utilization of N-heterocyclic carbenes (NHCs) and their ruthenium-based metathesis complexes indicate potential applications of related compounds in organic synthesis, particularly in macrocyclizations and cross-metathesis reactions. These findings imply that compounds with N-heterocyclic carbene features might serve as effective catalysts in various organic transformations (Bantreil & Nolan, 2011).

Antimicrobial and Antioxidant Activities

Compounds with benzofuran and benzimidazole moieties have been evaluated for their biological activities. For instance, benzofuran-7-carboxamide derivatives were studied for their potential as poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, highlighting the therapeutic potential of related compounds in cancer treatment and DNA repair processes (Lee et al., 2012). Additionally, silver complexes derived from N-heterocyclic carbene precursors have shown significant antibacterial activity and cytotoxicity against cancer cell lines, suggesting potential applications in antimicrobial and anticancer therapies (Patil et al., 2010).

Mechanism of Action

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3/c1-28-19-8-4-5-15-13-20(29-21(15)19)23(27)24-16-11-9-14(10-12-16)22-25-17-6-2-3-7-18(17)26-22/h2-13H,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCCHCOVCODENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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